

Spectroscopic Data Interpretation for Kuwanon O: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon O, a flavonoid derivative isolated from the root bark of Morus Ihou (set.) Koidz, belongs to a class of natural products with significant interest in pharmacological research due to the diverse biological activities exhibited by related compounds.[1] This technical guide provides a comprehensive overview of the spectroscopic data interpretation for **Kuwanon O** and its analogs. Due to the limited availability of specific experimental data for **Kuwanon O** in publicly accessible databases, this guide presents data from closely related Kuwanon compounds to illustrate the principles of spectroscopic analysis. This document also outlines detailed experimental protocols and visualizes a relevant signaling pathway to provide a foundational understanding for researchers in the field.

Spectroscopic Data of Kuwanon Analogs

The following tables summarize the available spectroscopic data for various Kuwanon derivatives. This information is crucial for the structural elucidation and characterization of these complex flavonoids.

Table 1: ¹³C NMR Spectroscopic Data of Kuwanon Analogs



Compound	Solvent	Chemical Shifts (δ , ppm)	Reference
Kuwanon A	ACETONE-D6	Not explicitly provided in search results, but available in SpectraBase.	[2]
Kuwanon C	Not Specified	Data available in PubChem.	[3]
Kuwanon H	Not Specified	Data available in PubChem.	[4]
Kuwanon R	Not Specified	Data available in SpectraBase.	[5]

Note: Specific chemical shift values were not available in the provided search snippets but are indicated to be present in the referenced databases. A typical analysis of a ¹³C NMR spectrum involves matching the observed chemical shifts to those expected for different carbon environments.[6][7][8]

Table 2: Mass Spectrometry Data of Kuwanon Analogs

Compound	Ionization Mode	Key Fragments (m/z)	Reference
Kuwanon C	Positive (EI-B)	422.0 (M+), 379.0, 323.0, 311.0, 380.0	[3]
Kuwanon H	Negative	795.2577 ([M+Cl] ⁻), 759.2810, 581.1828, 379.1181, 419.1492, 353.1029	[4]

Note: Mass spectrometry, often combined with liquid chromatography (LC-MS), is a primary technique for the analysis of flavonoids, allowing for the determination of molecular weight and fragmentation patterns that aid in structural elucidation.[9][10][11][12]



Table 3: UV-Vis Spectroscopic Data of Flavonoids

Compound Class	* Solvent	- Band I (λmax, nm)	Band II (λmax, nm)	Reference
Flavones & Flavonols	Methanol	300 - 380	240 - 280	[13]

Note: The UV-Vis spectra of flavonoids are characterized by two main absorption bands, which are influenced by the hydroxylation, methylation, and glycosylation patterns of the molecule. [13][14][15][16][17][18]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- Approximately 1.5–2 mg of the isolated flavonoid is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm diameter NMR tube.
- The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., hydroxyl groups).

Data Acquisition:

- ¹H NMR: Standard one-dimensional proton spectra are acquired to identify the number and types of protons and their coupling patterns.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the number of unique carbon atoms.[6] Due to the low natural abundance and sensitivity of ¹³C, longer



acquisition times or the use of relaxation reagents may be necessary for quantitative analysis.

 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY) and between protons and carbons (HMQC/HSQC for one-bond correlations, HMBC for two- and three-bond correlations), which is essential for the complete structural elucidation of complex molecules like Kuwanons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS/MS) is commonly employed.

Sample Preparation:

- The purified flavonoid is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
- The sample is then introduced into the mass spectrometer via direct infusion or through an LC column for separation from any remaining impurities.

Data Acquisition:

- Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, and it can be operated in both positive and negative ion modes.
- Full Scan (MS1): A full scan is performed to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or other adducts).
- Tandem Mass Spectrometry (MS/MS or CID): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
 The fragmentation patterns provide valuable structural information, such as the location of substituents on the flavonoid core.[9]

UV-Visible (UV-Vis) Spectroscopy



Objective: To analyze the electronic transitions within the molecule, which are characteristic of the flavonoid chromophore.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- A dilute solution of the purified flavonoid is prepared in a UV-transparent solvent, typically methanol or ethanol.
- The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

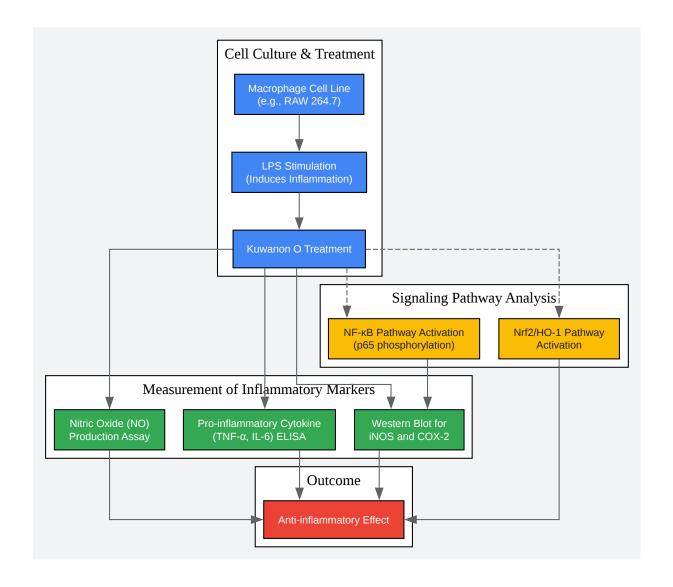
Data Acquisition:

- The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm.
- The spectra of flavonoids typically display two major absorption bands: Band I (300-380 nm) and Band II (240-285 nm). The position and intensity of these bands are sensitive to the substitution pattern on the A and B rings of the flavonoid skeleton.[13]
- Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample to diagnose the presence and location of free hydroxyl groups, which aids in structural elucidation.

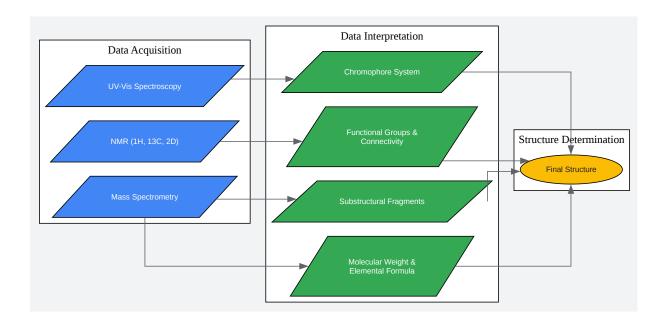
Signaling Pathway Visualization

While the specific signaling pathway for **Kuwanon O** is not detailed in the available literature, related compounds like Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by modulating the NF-kB and HO-1/Nrf2 signaling pathways. The following diagram illustrates a generalized workflow for investigating such anti-inflammatory effects.









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